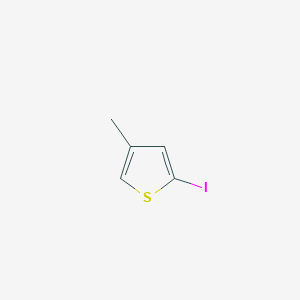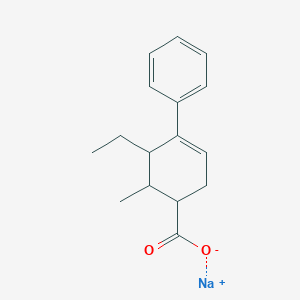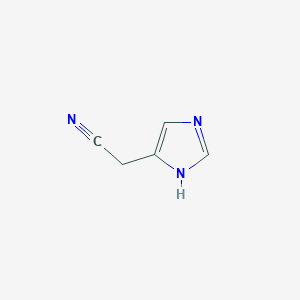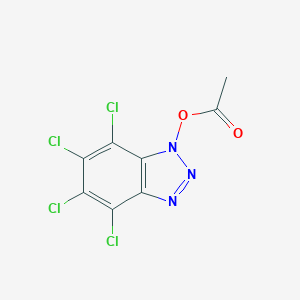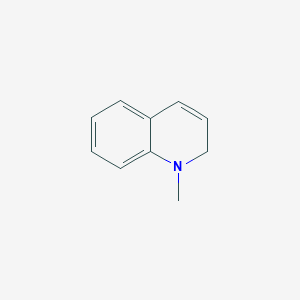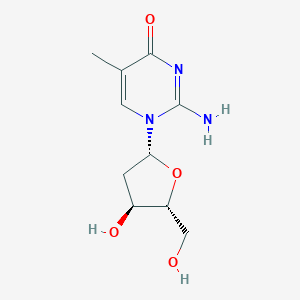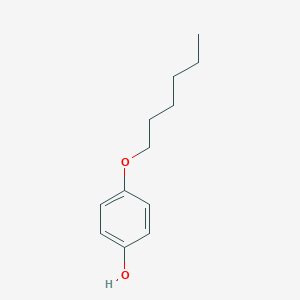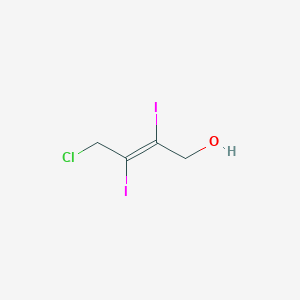
2,3-Diiodo-4-chloro-2-butenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diiodo-4-chloro-2-butenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a halogenated derivative of butenol and is widely used in chemical synthesis and research.
科学研究应用
2,3-Diiodo-4-chloro-2-butenol has numerous applications in scientific research. This molecule is used as a reagent in chemical synthesis, particularly in the preparation of various organic compounds. It is also used as a starting material for the synthesis of other halogenated derivatives of butenol. Additionally, 2,3-Diiodo-4-chloro-2-butenol is used in the preparation of radiolabeled compounds for medical imaging studies.
作用机制
The mechanism of action of 2,3-Diiodo-4-chloro-2-butenol is not fully understood. However, it is believed that this molecule acts as a halogenated alkene, which undergoes various reactions with other molecules in the presence of a catalyst. It is also thought to have a nucleophilic reaction with other molecules, leading to the formation of new compounds.
生化和生理效应
The biochemical and physiological effects of 2,3-Diiodo-4-chloro-2-butenol are still being studied. However, it is known that this molecule has a high affinity for certain proteins and enzymes, which may play a role in its biological activity. It is also believed to have potential applications in the treatment of certain diseases, such as cancer and neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 2,3-Diiodo-4-chloro-2-butenol in lab experiments is its high reactivity and selectivity. This molecule is highly reactive towards certain molecules, making it useful in the preparation of specific compounds. However, one of the limitations of using this molecule is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the research of 2,3-Diiodo-4-chloro-2-butenol. One potential direction is the further exploration of its biological activity and potential applications in the treatment of diseases. Another direction is the development of new synthesis methods for this molecule, which may improve its efficiency and yield. Additionally, the use of 2,3-Diiodo-4-chloro-2-butenol in the preparation of radiolabeled compounds for medical imaging studies is an area that requires further investigation.
Conclusion:
In conclusion, 2,3-Diiodo-4-chloro-2-butenol is a halogenated derivative of butenol that has numerous applications in scientific research. Its high reactivity and selectivity make it useful in the preparation of specific compounds, and its potential biological activity makes it a promising candidate for the treatment of certain diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 2,3-Diiodo-4-chloro-2-butenol is a complex process that involves several steps. One of the most commonly used methods for synthesizing this molecule is the reaction of 2,3-dibromo-4-chloro-2-butenol with silver nitrate in the presence of sodium iodide. This reaction results in the formation of 2,3-Diiodo-4-chloro-2-butenol with a high yield.
属性
CAS 编号 |
19095-68-2 |
|---|---|
产品名称 |
2,3-Diiodo-4-chloro-2-butenol |
分子式 |
C4H5ClI2O |
分子量 |
358.34 g/mol |
IUPAC 名称 |
(E)-4-chloro-2,3-diiodobut-2-en-1-ol |
InChI |
InChI=1S/C4H5ClI2O/c5-1-3(6)4(7)2-8/h8H,1-2H2/b4-3+ |
InChI 键 |
ZBQCIUJENCZZNS-ONEGZZNKSA-N |
手性 SMILES |
C(/C(=C(/CCl)\I)/I)O |
SMILES |
C(C(=C(CCl)I)I)O |
规范 SMILES |
C(C(=C(CCl)I)I)O |
同义词 |
4-Chloro-2,3-diiodo-2-buten-1-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
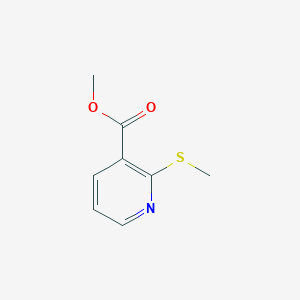
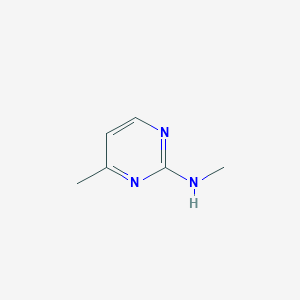
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
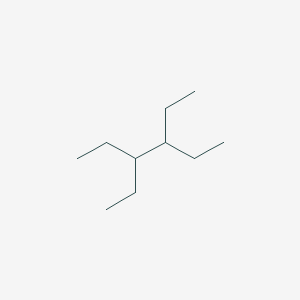
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
